

Application Notes: Disperse Yellow 232 in Fluorescent Security Inks

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Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

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Introduction

Disperse Yellow 232 is a fluorescent dye belonging to the coumarin class of compounds.^[1] Its inherent fluorescent properties, specifically its excitation in the visible range and subsequent emission of a distinct yellow-green fluorescence, make it a candidate for use in security inks.^[1] ^[2] These inks are designed to be invisible under normal lighting conditions but become visible upon excitation with a specific wavelength of light, a characteristic highly valued in anti-counterfeiting applications for documents, currency, and product packaging.^[3]^[4]^[5] The primary advantage of using fluorescent dyes like **Disperse Yellow 232** in security printing is the ability to create covert markings that are difficult to reproduce without specialized knowledge and materials.^[6]^[7]

Physicochemical and Fluorescent Properties

A summary of the key properties of **Disperse Yellow 232** is presented below. This data is crucial for determining its suitability and for the formulation of a stable and effective fluorescent security ink.

Property	Value	Reference
Chemical Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[2]
CAS Number	35773-43-4	[2]
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[2]
Molecular Weight	368.81 g/mol	[1][2]
Appearance	Yellow Powder	[8]
Excitation Wavelength (λ _{ex})	452 nm	[2]
Emission Wavelength (λ _{em})	484 nm	[2]
Color under UV light	Fluorescent Green-Light Yellow	[1]
Melting Point	195-196°C	[2]
Solubility	Insoluble in water; Soluble in many organic solvents.	[8][9]

Principle of Operation in Security Inks

The application of **Disperse Yellow 232** in security inks leverages the principle of fluorescence. The dye molecules absorb photons from an external light source (e.g., a UV or specific visible wavelength lamp) and are excited to a higher energy state. Almost instantaneously, they return to their ground state, releasing the absorbed energy in the form of longer-wavelength light, which is observed as a distinct color. For **Disperse Yellow 232**, excitation at approximately 452 nm results in a visible yellow-green emission at around 484 nm.[2] This Stokes shift, the difference between the excitation and emission wavelengths, is a key characteristic of fluorescent materials.

An effective security ink formulation requires the dye to be uniformly dispersed within a carrier vehicle that dries to a transparent, invisible film on the substrate.[10] The choice of binders, solvents, and other additives is critical to ensure the stability of the dispersion, proper adhesion to the substrate, and the preservation of the dye's fluorescent properties.[11][12]

Experimental Protocols

Protocol 1: Preparation of a **Disperse Yellow 232**-Based Fluorescent Security Ink for Screen Printing

This protocol describes the formulation of a solvent-based fluorescent security ink suitable for screen printing applications.

Materials:

- **Disperse Yellow 232** powder
- Polyvinyl Butyral (PVB) resin (as a binder)
- Ethanol (as a solvent)
- Sodium Dodecyl Sulfate (SDS) (as a dispersant)
- Deionized water
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Screen printing apparatus with a fine mesh screen (e.g., 120T)
- UV-dull paper or other non-fluorescent substrate
- UV lamp (peak wavelength ~365 nm or a broad-spectrum lamp covering 452 nm)

Procedure:

- Binder Solution Preparation: In a beaker, dissolve 10g of PVB resin in 90 mL of ethanol. Stir using a magnetic stirrer until the resin is completely dissolved. This will serve as the ink vehicle.
- Dye Dispersion: In a separate beaker, add 0.1g of **Disperse Yellow 232** powder to 10 mL of ethanol. Add 0.02g of SDS as a dispersant.

- Milling (Optional but Recommended): For optimal performance and to prevent clogging of the screen, it is advisable to reduce the particle size of the dye. If available, use a wet media mill to grind the dye dispersion until the average particle size is below 300 nm.[12] If a mill is not available, sonicate the dispersion for 30 minutes.
- Ink Formulation: Slowly add the dye dispersion to the binder solution while continuously stirring. Continue stirring for an additional 30 minutes to ensure a homogenous mixture.
- Viscosity Adjustment: The viscosity of the ink can be adjusted by adding small amounts of ethanol (to decrease viscosity) or by allowing some solvent to evaporate (to increase viscosity) to suit the screen printing process.
- Application: Apply the formulated ink to the substrate using the screen printing apparatus.
- Drying: Allow the printed ink to air dry completely in a well-ventilated area. A fast-drying ink is desirable for security applications.[10]
- Visualization: Under ambient light, the printed mark should be invisible or very faint. Illuminate the substrate with a UV lamp. The printed area should exhibit a bright yellow-green fluorescence.

Protocol 2: Characterization of the Fluorescent Security Ink

This protocol outlines the steps to characterize the performance of the prepared ink.

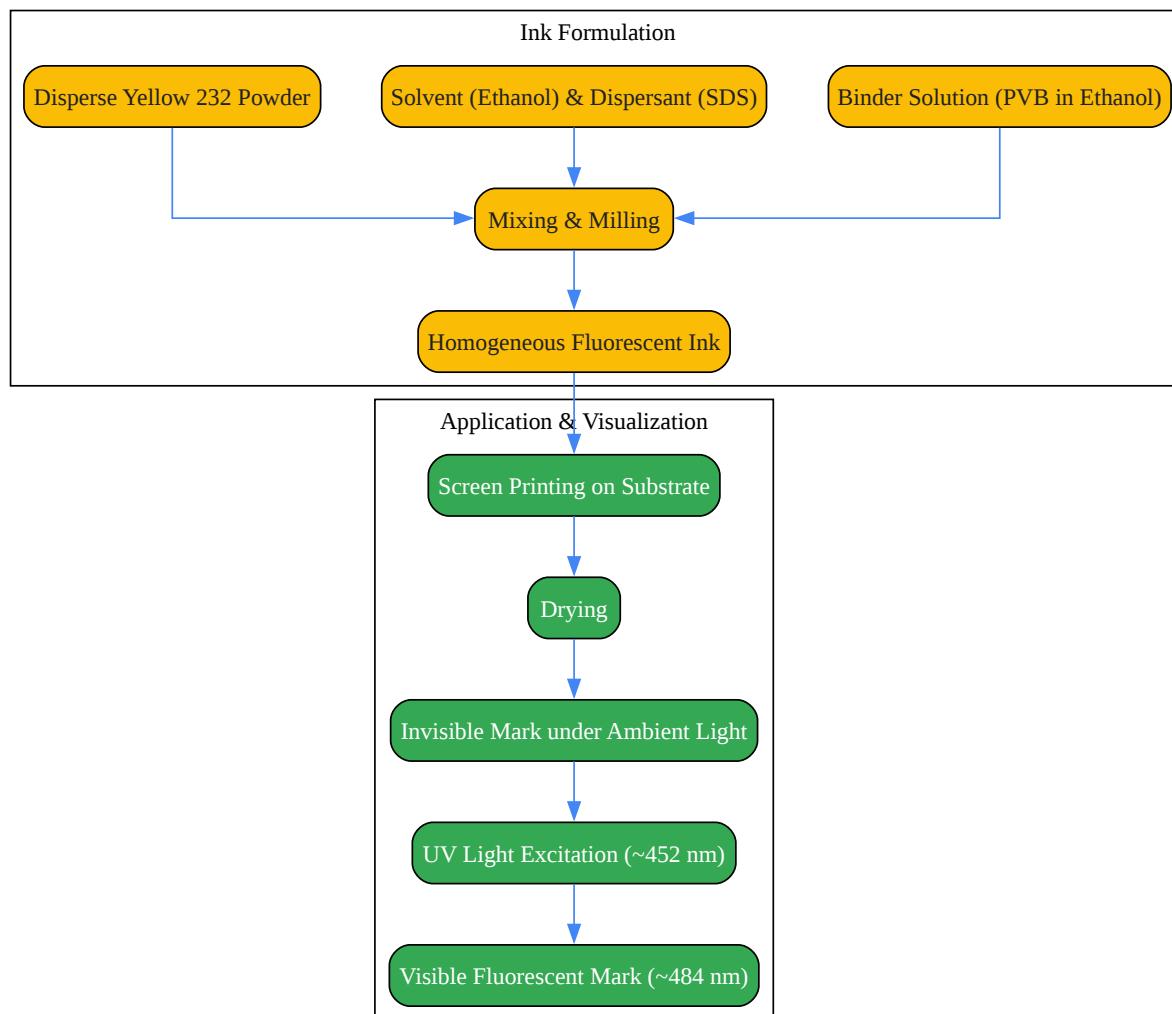
Materials:

- Printed substrate from Protocol 1
- Spectrofluorometer
- UV-Vis Spectrophotometer
- Adhesion test tape (e.g., ASTM D3359)
- Light source for photostability testing (e.g., Xenon arc lamp)

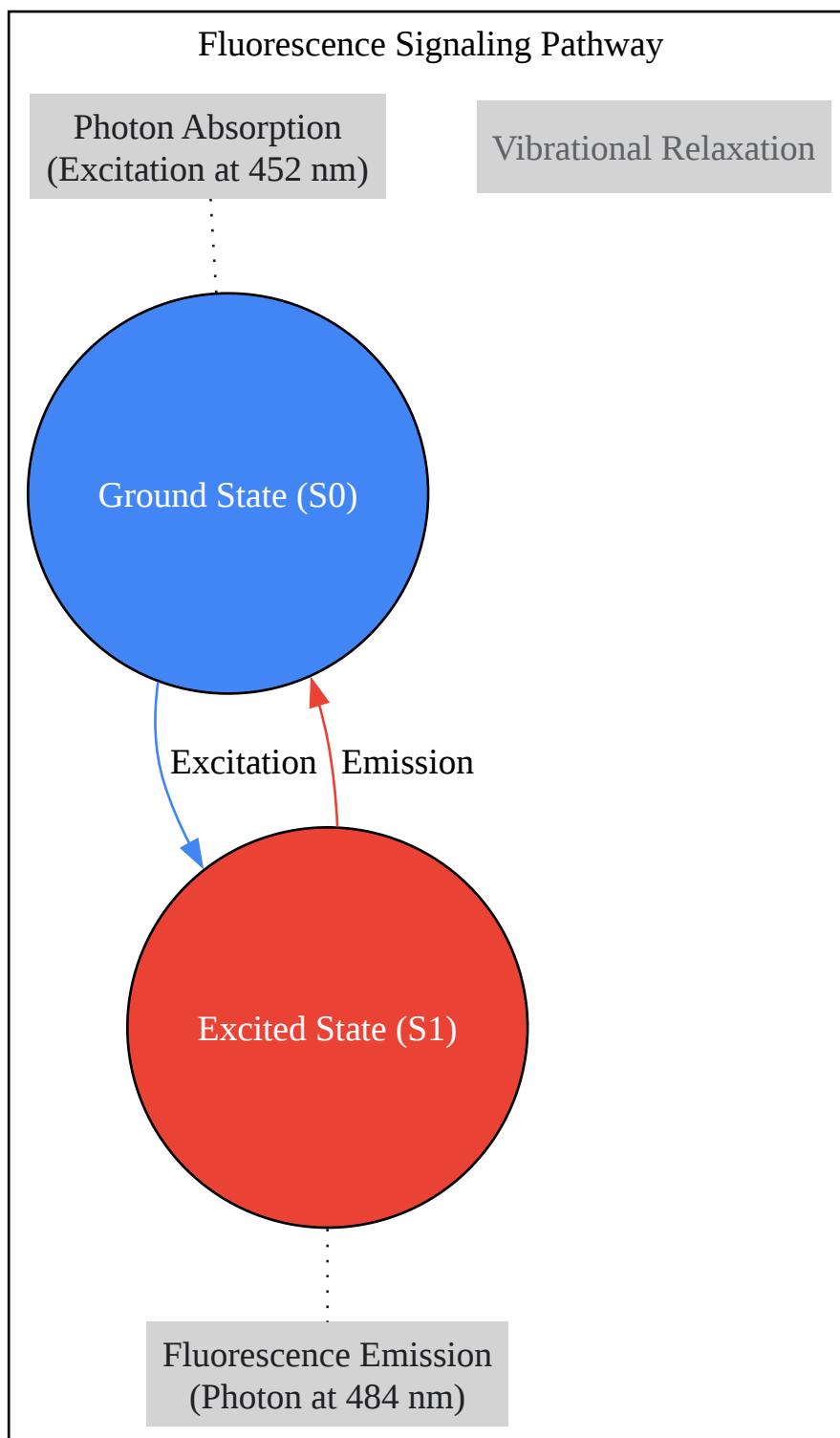
Procedure:

- Fluorescence Spectroscopy:
 - Cut a sample of the printed substrate and place it in the sample holder of a spectrofluorometer.
 - Set the excitation wavelength to 452 nm and scan the emission spectrum from 460 nm to 600 nm to confirm the emission peak around 484 nm.
 - Set the emission wavelength to 484 nm and scan the excitation spectrum from 350 nm to 480 nm to confirm the excitation peak around 452 nm.
- Adhesion Test:
 - Perform a cross-hatch adhesion test on the printed ink film according to ASTM D3359 standard to evaluate the binder's effectiveness.
- Photostability Test:
 - Measure the initial fluorescence intensity of a printed sample.
 - Expose the sample to a high-intensity light source for a defined period.
 - Remeasure the fluorescence intensity. A significant decrease in intensity indicates poor photostability.

Diagrams

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Caption: Workflow for the preparation and application of **Disperse Yellow 232** fluorescent security ink.



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Caption: Energy level diagram illustrating the principle of fluorescence for **Disperse Yellow 232**.

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